

## Funobactam: A Comparative Analysis of Efficacy Against Other Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, driving the need for novel antimicrobial strategies. One key mechanism of resistance is the production of  $\beta$ -lactamase enzymes, which inactivate  $\beta$ -lactam antibiotics. The development of  $\beta$ -lactamase inhibitors (BLIs) has been a crucial countermeasure. This guide provides a comparative overview of the efficacy of **Funobactam** (formerly XNW4107), a novel diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor, against a range of established and recently developed BLIs.

#### **Executive Summary**

**Funobactam**, in combination with imipenem, has demonstrated potent in vitro and in vivo activity against a broad spectrum of serine  $\beta$ -lactamase-producing Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii.[1][2] As a member of the DBO class, **Funobactam** shares a mechanism of action with avibactam and relebactam, involving the formation of a reversible covalent adduct with the  $\beta$ -lactamase enzyme. While direct comparative data on the intrinsic inhibitory activity of **Funobactam** in the form of IC50 or Ki values against a wide panel of purified enzymes are not extensively available in the public domain, its efficacy can be inferred from the potentiation of its partner  $\beta$ -lactam, imipenem. This guide will compare the available data for the imipenem/**funobactam** combination with other clinically relevant  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations.



### Mechanism of Action: Diazabicyclooctane (DBO) Inhibitors

**Funobactam** belongs to the diazabicyclooctane (DBO) class of non- $\beta$ -lactam  $\beta$ -lactamase inhibitors. Unlike early-generation inhibitors like clavulanic acid, which are suicide inhibitors, DBOs act via a reversible covalent mechanism. The nucleophilic serine residue in the active site of the  $\beta$ -lactamase attacks the carbonyl group of the DBO, leading to the formation of a stable, covalent acyl-enzyme intermediate. This reversible binding effectively sequesters the enzyme, preventing it from hydrolyzing the partner  $\beta$ -lactam antibiotic.



Click to download full resolution via product page

A diagram illustrating the reversible covalent inhibition of a serine beta-lactamase by a DBO inhibitor.

#### **Comparative In Vitro Efficacy**

Direct comparison of the intrinsic inhibitory potency of  $\beta$ -lactamase inhibitors is best achieved by comparing their 50% inhibitory concentrations (IC50) or inhibition constants (Ki) against a panel of purified  $\beta$ -lactamase enzymes. However, such comprehensive data for **Funobactam** 



is not readily available in published literature. Therefore, we present a comparison based on the minimum inhibitory concentrations (MICs) of the imipenem/**funobactam** combination against various resistant bacterial isolates, alongside data for other clinically important combinations. It is important to note that MIC values reflect the combined activity of the  $\beta$ -lactam and the inhibitor against the whole organism and can be influenced by factors such as bacterial permeability and efflux pumps, in addition to the inhibitor's potency.

#### **Activity Against Key Beta-Lactamase Classes**

**Funobactam** has demonstrated broad-spectrum activity against Ambler Class A, C, and D β-lactamases.[1][2] This includes clinically significant enzymes such as Klebsiella pneumoniae carbapenemases (KPCs) (Class A), AmpC cephalosporinases (Class C), and oxacillinases (OXA-type) carbapenemases (Class D).[1][2]

# Inhibitors Relebactam Vaborbactam Clavulanate Beta-Lactamase Classes Class D (e.g., OXA-48) Class C (e.g., AmpC) Class A (e.g., KPC, CTX-M) (Metallo-β-lactamases)

Inhibition Spectrum of Selected Beta-Lactamase Inhibitors

Click to download full resolution via product page

A logical diagram showing the classes of beta-lactamases inhibited by various inhibitors.

#### **Comparative MIC Data**

The following table summarizes the available MIC data for imipenem/**funobactam** and other  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations against a selection of carbapenem-resistant Gram-



negative pathogens. Data is collated from various sources and direct comparison should be made with caution due to potential variations in testing methodologies.

| Organism/Enz<br>yme         | Imipenem/Fun<br>obactam (MIC<br>in mg/L) | Ceftazidime/Av<br>ibactam (MIC<br>in mg/L) | Meropenem/Va<br>borbactam<br>(MIC in mg/L) | Imipenem/Rele<br>bactam (MIC in<br>mg/L) |
|-----------------------------|------------------------------------------|--------------------------------------------|--------------------------------------------|------------------------------------------|
| A. baumannii<br>(OXA-23/24) | 1 - 16[3]                                | Generally not active                       | Generally not active                       | Generally not active                     |
| P. aeruginosa<br>(KPC/GES)  | 1 - 8[3]                                 | 4 - 8                                      | >16                                        | 8 - >16                                  |
| K. pneumoniae<br>(KPC)      | 0.25 - 4[3]                              | ≤1 - 2                                     | ≤0.06 - 1                                  | 0.5 - 4                                  |
| K. pneumoniae<br>(OXA-48)   | 0.5[3]                                   | 1 - 2                                      | >64                                        | >32                                      |

Note: The concentration of the inhibitor is fixed in these assays (e.g., Funobactam at 8 mg/L).

#### **Comparative In Vivo Efficacy**

The neutropenic murine thigh infection model is a standard preclinical model used to evaluate the in vivo efficacy of antimicrobial agents. Studies have demonstrated the potent in vivo efficacy of the imipenem/**funobactam** combination against serine carbapenemase-producing A. baumannii, P. aeruginosa, and K. pneumoniae.[1][3]

In these studies, a human-simulated regimen of imipenem/**funobactam** (e.g., 500/250 mg q6h as a 1-hour infusion) resulted in a >1-log kill against the majority of tested A. baumannii and P. aeruginosa isolates and achieved stasis against K. pneumoniae isolates.[3]

## Experimental Protocols Determination of IC50 Values for Beta-Lactamase Inhibitors

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a purified  $\beta$ -lactamase by 50%.



#### Materials:

- Purified β-lactamase enzyme
- β-lactamase inhibitor (e.g., Funobactam)
- Chromogenic substrate (e.g., Nitrocefin)
- Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
- Microplate reader

#### Procedure:

- Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified β-lactamase and the inhibitor in the assay buffer.
- Pre-incubation: In a 96-well microplate, add a fixed concentration of the β-lactamase to varying concentrations of the inhibitor. Incubate at a specified temperature (e.g., 30°C) for a defined period (e.g., 10 minutes) to allow for the interaction between the enzyme and the inhibitor.
- Initiation of Reaction: Add a fixed concentration of the chromogenic substrate (e.g., Nitrocefin) to each well to initiate the enzymatic reaction.
- Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength for the substrate (e.g., 490 nm for hydrolyzed Nitrocefin) using a microplate reader in kinetic mode.
- Data Analysis: Calculate the initial velocity (rate of substrate hydrolysis) for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable dose-response curve.

#### **Neutropenic Murine Thigh Infection Model**

Objective: To evaluate the in vivo efficacy of a  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combination in a mammalian infection model.







#### Procedure:

- Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.
- Infection: On day 0, mice are inoculated in the thigh muscle with a standardized suspension of the test bacterium.
- Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antimicrobial agent(s) or vehicle control is initiated. Dosing regimens are designed to simulate human pharmacokinetic profiles.
- Efficacy Assessment: At 24 hours post-infection, mice are euthanized, and the thigh muscles are aseptically removed and homogenized.
- Bacterial Load Determination: Serial dilutions of the thigh homogenates are plated on appropriate agar media to determine the number of colony-forming units (CFU) per thigh.
- Data Analysis: The efficacy of the treatment is determined by calculating the change in bacterial load (log10 CFU/thigh) at 24 hours compared to the bacterial load at the initiation of therapy (0-hour controls).





Workflow of the Neutropenic Murine Thigh Infection Model

Click to download full resolution via product page

A workflow diagram outlining the key steps in a neutropenic murine thigh infection model.



#### Conclusion

**Funobactam** is a promising new-generation diazabicyclooctane  $\beta$ -lactamase inhibitor with a broad spectrum of activity against clinically important serine  $\beta$ -lactamases. When combined with imipenem, it demonstrates potent in vitro and in vivo efficacy against many multidrug-resistant Gram-negative pathogens, including those resistant to carbapenems. While a direct comparison of its intrinsic inhibitory potency with other BLIs is limited by the lack of publicly available IC50 and Ki data, the performance of the imipenem/**funobactam** combination suggests it is a valuable addition to the armamentarium against challenging bacterial infections. Further studies providing direct comparative inhibitory kinetics will be crucial for a more definitive positioning of **Funobactam** within the landscape of  $\beta$ -lactamase inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for timedependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Funobactam: A Comparative Analysis of Efficacy Against Other Beta-Lactamase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15363246#comparing-funobactam-efficacy-against-other-beta-lactamase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com